3-Allyl-5-nitrobenzoic acid
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Overview
Description
3-Allyl-5-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an allyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-5-nitrobenzoic acid typically involves the nitration of allylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the formation of by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the allylation of benzoic acid followed by nitration. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the allyl group is converted to an aldehyde or carboxylic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to the meta position relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Allyl-5-formylbenzoic acid or 3-Allyl-5-carboxybenzoic acid.
Reduction: 3-Allyl-5-aminobenzoic acid.
Substitution: 3-Allyl-5-nitro-2-bromobenzoic acid or 3-Allyl-5-nitro-2-chlorobenzoic acid.
Scientific Research Applications
3-Allyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The allyl group can participate in reactions that modify the structure and function of target molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
3-Nitrobenzoic acid: Lacks the allyl group, making it less reactive in certain types of reactions.
5-Nitroanthranilic acid: Contains an amino group instead of an allyl group, leading to different reactivity and applications.
3-Allylbenzoic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.
Uniqueness: 3-Allyl-5-nitrobenzoic acid is unique due to the presence of both an allyl group and a nitro group, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various fields of research and industry.
Properties
IUPAC Name |
3-nitro-5-prop-2-enylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-3-7-4-8(10(12)13)6-9(5-7)11(14)15/h2,4-6H,1,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXDMDUVCHBKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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